molecular formula C14H18N2O2 B2904992 2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide CAS No. 2034493-92-8

2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide

Cat. No.: B2904992
CAS No.: 2034493-92-8
M. Wt: 246.31
InChI Key: PPUBDTAYCWSSAZ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N-(cyclopropylmethyl)isonicotinamide is a compound that belongs to the class of isonicotinamides. This compound is characterized by the presence of cyclopropyl groups attached to both the methoxy and methyl groups, which are further connected to the isonicotinamide core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide typically involves the reaction of isonicotinic acid with cyclopropylmethanol and cyclopropylmethylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-N-(cyclopropylmethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylmethoxy)-N-(cyclopropylmethyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: A simpler analog without the cyclopropyl groups.

    Cyclopropylmethanol: Contains the cyclopropyl group but lacks the isonicotinamide core.

    Cyclopropylmethylamine: Similar in structure but with an amine group instead of the isonicotinamide.

Uniqueness

2-(Cyclopropylmethoxy)-N-(cyclopropylmethyl)isonicotinamide is unique due to the presence of both cyclopropylmethoxy and cyclopropylmethyl groups attached to the isonicotinamide core. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(cyclopropylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(16-8-10-1-2-10)12-5-6-15-13(7-12)18-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUBDTAYCWSSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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